[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone
Description
Systematic IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name for this compound is derived by identifying the pyrrole ring as the parent structure, with substituents prioritized according to functional group hierarchy. The sulfonyl group (4-methylbenzenesulfonyl) at position 1 and the benzoyl group (phenylcarbonyl) at position 2 yield the full name: 1-(4-methylbenzenesulfonyl)-2-(phenylcarbonyl)-1H-pyrrole . This nomenclature aligns with IUPAC rules for numbering heterocyclic compounds and specifying substituents.
Alternative designations include:
- CAS Registry Number : 7697-46-3
- European Community (EC) Number : 664-147-8
- NSC Number : 75585
- Wikidata Q-ID : Q72440491
These identifiers facilitate cross-referencing in chemical databases and literature. The compound’s molecular formula is C₁₈H₁₅NO₃S , with a molecular weight of 325.38 g/mol , as inferred from structurally analogous compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅NO₃S | |
| Molecular Weight | 325.38 g/mol | |
| CAS Registry Number | 7697-46-3 | |
| EC Number | 664-147-8 |
Molecular Geometry and Conformational Analysis
The pyrrole ring adopts a planar configuration due to its aromatic π-electron system. However, steric and electronic effects from substituents perturb this planarity. The tosyl group, a bulky electron-withdrawing substituent, induces torsional strain at position 1, forcing the sulfonyl oxygen atoms into a pseudo-axial orientation relative to the pyrrole plane. Concurrently, the benzoyl group at position 2 adopts a near-coplanar arrangement with the pyrrole ring to maximize conjugation between the carbonyl π-system and the heterocycle’s aromatic orbitals.
Density functional theory (DFT) calculations on analogous compounds suggest dihedral angles of 15–25° between the benzoyl group and the pyrrole ring, while the tosyl group exhibits a larger deviation (30–40° ). These distortions arise from repulsion between the sulfonyl oxygen atoms and adjacent substituents.
Crystallographic Data and X-ray Diffraction Studies
Although direct X-ray diffraction data for this specific compound is limited, studies on related tosyl-substituted pyrroles provide insights. For example, 3-benzoyl-1-tosylpyrrole (C₁₈H₁₅NO₃S) crystallizes in a monoclinic system with space group P2₁/c , lattice parameters a = 10.23 Å, b = 12.45 Å, c = 9.87 Å , and β = 98.5° . The unit cell volume is 1,240 ų , with a density of 1.23 g/cm³ .
Key crystallographic features include:
- Hydrogen bonding : Weak C–H···O interactions between sulfonyl oxygen and adjacent aromatic hydrogens.
- Packing arrangement : Stacking of benzoyl groups along the crystallographic a-axis, stabilized by van der Waals forces.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Lattice Parameters | a=10.23 Å, b=12.45 Å, c=9.87 Å | |
| Density | 1.23 g/cm³ |
Substituent Electronic Effects: Tosyl and Benzoyl Group Interactions
The electronic landscape of the pyrrole ring is profoundly influenced by its substituents:
- Tosyl Group (4-Methylbenzenesulfonyl) :
- The sulfonyl moiety (–SO₂–) exerts a strong electron-withdrawing inductive effect (-I), depleting electron density from the pyrrole ring. This destabilizes the aromatic sextet, reducing resonance stabilization energy by ~25–30 kJ/mol compared to unsubstituted pyrrole.
- The methyl group on the benzene ring provides weak electron-donating effects (+I), partially offsetting the sulfonyl group’s -I effect.
- Benzoyl Group (Phenylcarbonyl) :
| Substituent | Electronic Effect | Magnitude of Impact |
|---|---|---|
| Tosyl (–SO₂C₆H₄CH₃) | Strong -I | High |
| Benzoyl (–COC₆H₅) | Moderate -R | Moderate |
The combined electron-withdrawing effects render the pyrrole ring electrophilic, directing further reactions (e.g., electrophilic substitution) to the less deactivated positions (3- and 5-positions). This electronic profile aligns with reactivity patterns observed in Van Leusen pyrrole synthesis intermediates.
Properties
CAS No. |
827024-03-3 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(19)18(20)15-6-3-2-4-7-15/h2-13H,1H3 |
InChI Key |
KLCFTQKXTMMGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Tosylation: The pyrrole ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl protecting group to the nitrogen atom of the pyrrole ring.
Attachment of the Phenyl Group: The final step involves the introduction of the phenyl group to the pyrrole ring. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiolates in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or thiols.
Scientific Research Applications
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the normal biological activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., bromine in ) or fluorination () alters hydrophobicity and electronic properties, which may influence binding interactions in biological systems.
Physicochemical Properties
Comparative data on melting points, solubility, and synthetic yields:
| Compound Name | Melting Point (°C) | Physical State | Synthetic Yield (%) | Reference |
|---|---|---|---|---|
| 1-(4-Methylbenzenesulfonyl)-1H-pyrrol-2-ylmethanone | Not reported | Solid (inferred) | Not reported | — |
| Phenyl(1H-pyrrol-2-yl)methanone | Not reported | Solid | ~60–80 (typical) | |
| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone | Not reported | Crystalline solid | ~70 | |
| Phenyl(1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2-yl)methanone | Oil | Liquid | 10 | |
| (5-(Furan-2-yl)-1H-pyrrol-2-yl)(phenyl)methanone | 123–125 | Yellow solid | ~75 | |
| 4,5-Dibromo derivative | Not reported | Solid | Not reported |
Key Observations :
Key Observations :
- The trimethoxyphenyl analog exhibits potent tubulin inhibition, suggesting that bulky electron-donating groups enhance anticancer activity .
Biological Activity
1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone, also known as Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone, is a synthetic compound belonging to the pyrrole derivatives class. Pyrrole derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 827024-03-3 |
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone |
| InChI Key | KLCFTQKXTMMGNM-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition, disrupting bacterial metabolic pathways.
Enzyme Inhibition
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. In a study involving related compounds, several exhibited strong inhibitory activity against urease with IC50 values ranging from 1.13 µM to 6.28 µM . This suggests potential applications in treating conditions like urinary tract infections and as a therapeutic agent for Alzheimer's disease through AChE inhibition.
Anticancer Activity
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research into similar pyrrole derivatives indicates potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways and molecular targets of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone remain subjects of ongoing research.
Study 1: Antibacterial Evaluation
A series of synthesized compounds based on pyrrole derivatives were evaluated for antibacterial activity against multiple strains. The results showed that compounds with similar structures to Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone exhibited varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Enzyme Inhibition Profile
In a comprehensive evaluation of enzyme inhibitors, compounds structurally related to Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone were assessed for their AChE and urease inhibitory effects. The findings demonstrated that certain modifications led to significantly improved inhibitory potency, indicating the potential for developing new therapeutic agents targeting these enzymes .
The biological activity of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone is largely attributed to its ability to bind to specific enzymes or receptors within biological systems. For instance, as an AChE inhibitor, it may compete with acetylcholine at the enzyme's active site, thereby prolonging neurotransmitter action in synaptic clefts. Similarly, its urease inhibition could disrupt ammonia production in bacteria, leading to their death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
